Array ( [bid] => 13408005 ) Buy Arginine Vasopressin Diacetate

Arginine Vasopressin Diacetate

Catalog No.
S13932769
CAS No.
M.F
C48H69N15O14S2
M. Wt
1144.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Arginine Vasopressin Diacetate

Product Name

Arginine Vasopressin Diacetate

IUPAC Name

acetic acid;(2S)-1-[(4S,7R,10R,13S,16R,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

Molecular Formula

C48H69N15O14S2

Molecular Weight

1144.3 g/mol

InChI

InChI=1S/C46H65N15O12S2.C2H4O2/c47-27-22-74-75-23-33(45(73)61-17-5-9-34(61)44(72)56-28(8-4-16-53-46(51)52)39(67)54-21-37(50)65)60-43(71)32(20-36(49)64)59-40(68)29(14-15-35(48)63)55-41(69)31(18-24-6-2-1-3-7-24)58-42(70)30(57-38(27)66)19-25-10-12-26(62)13-11-25;1-2(3)4/h1-3,6-7,10-13,27-34,62H,4-5,8-9,14-23,47H2,(H2,48,63)(H2,49,64)(H2,50,65)(H,54,67)(H,55,69)(H,56,72)(H,57,66)(H,58,70)(H,59,68)(H,60,71)(H4,51,52,53);1H3,(H,3,4)/t27-,28-,29+,30+,31-,32+,33+,34-;/m0./s1

InChI Key

ZHFGXNMADRRGQP-NQHFENJBSA-N

Canonical SMILES

CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N

Isomeric SMILES

CC(=O)O.C1C[C@H](N(C1)C(=O)[C@H]2CSSC[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N

Arginine Vasopressin Diacetate is a synthetic derivative of the naturally occurring peptide hormone arginine vasopressin, which plays a crucial role in regulating water retention and blood pressure in mammals. The chemical formula for Arginine Vasopressin Diacetate is C₅₀H₇₃N₁₅O₁₆S₂, with a molecular weight of 1204.34 g/mol . This compound is primarily used in research settings, particularly in studies related to neuroendocrine functions and water homeostasis.

Typical of peptide hormones. These include hydrolysis, where the peptide bond can be cleaved by water, leading to the formation of smaller peptides or amino acids. Additionally, it may participate in oxidation-reduction reactions due to the presence of sulfur atoms in its structure. The diacetate form enhances its stability and solubility compared to its non-acetylated counterpart, facilitating its use in laboratory settings .

Arginine Vasopressin Diacetate exhibits significant biological activity as an antidiuretic hormone. It binds to vasopressin receptors (V1 and V2), leading to increased water reabsorption in the kidneys, thus concentrating urine and reducing urine volume. This action is vital for maintaining osmotic balance in the body. Furthermore, it has vasoconstrictive properties that can influence blood pressure regulation . Its effects are critical in conditions such as diabetes insipidus, where there is insufficient production of natural vasopressin.

The synthesis of Arginine Vasopressin Diacetate typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise addition of amino acids to form the peptide chain, followed by acetylation to introduce diacetate groups at specific positions. The process ensures high purity and yields suitable for research applications. Alternative methods may include liquid-phase synthesis or enzymatic approaches, although solid-phase remains the most common due to its efficiency and scalability .

Arginine Vasopressin Diacetate is primarily utilized in various research applications:

  • Neuroendocrine Research: Studying the role of vasopressin in stress responses and social behaviors.
  • Pharmacological Studies: Investigating potential therapeutic uses in conditions like diabetes insipidus or heart failure.
  • Proteomics: Serving as a biochemical tool for analyzing protein interactions and functions within biological systems .

Interaction studies involving Arginine Vasopressin Diacetate focus on its binding affinities with specific receptors and other biomolecules. Research indicates that it interacts with V1a, V1b, and V2 vasopressin receptors, influencing various physiological responses such as vasoconstriction and water reabsorption. These interactions are critical for understanding its therapeutic potential and mechanisms of action in different pathological conditions .

Several compounds share structural or functional similarities with Arginine Vasopressin Diacetate. Here are notable examples:

Compound NameStructure SimilarityPrimary FunctionUnique Features
DesmopressinSimilar peptide structureAntidiuretic agent used for central diabetes insipidusLonger duration of action
LypressinSimilar peptide structureAntidiuretic effectsDerived from porcine sources
TerlipressinSimilar peptide structureTreatment of esophageal variceal bleedingActs primarily as a vasoconstrictor

Uniqueness

Arginine Vasopressin Diacetate stands out due to its specific diacetylation which enhances its stability and solubility compared to other derivatives like Desmopressin. This modification allows for more versatile applications in laboratory research while maintaining its biological activity .

The synthesis of arginine vasopressin diacetate builds upon decades of innovation in peptide chemistry, particularly methods developed for neurohypophyseal hormone analogues. Solid-phase peptide synthesis (SPPS) remains the cornerstone, utilizing resins such as methoxybenzhydryl amine (MBHA) for stepwise assembly. Boc (tert-butyloxycarbonyl) chemistry is frequently employed, with in situ neutralization protocols ensuring efficient coupling and deprotection cycles. For instance, the linear precursor of arginine vasopressin diacetate is constructed using Boc-protected amino acids, including Boc-Arg(Tos) and Boc-Cys(Mob), to prevent side-chain interference during synthesis.

Alternative approaches, such as solution-phase synthesis, offer advantages for large-scale production. A convergent 3 + 4 coupling strategy via the azide method has been demonstrated for related vasopressin congeners, achieving 98% purity and 13% yield after purification. This method facilitates the assembly of complex peptide chains while minimizing side reactions, particularly when installing disulfide bridges through iodine-mediated oxidation of bis-acetamidomethyl-protected thiols.

Table 1: Comparison of Synthesis Methods for Vasopressin Analogues

MethodYield (%)Purity (%)Key Features
Solid-phase (Boc)60–75>95Stepwise assembly, suitable for small-scale research
Solution-phase (azide)13>98Scalable, ideal for gram-scale production
Hybrid (solid/solution)40–50>90Combines fragment condensation with SPPS for complex analogues

Cyclization strategies further enhance structural fidelity. Solid-phase cyclization, where intramolecular peptide bond formation occurs while the peptide remains resin-bound, has been optimized for monocarba vasopressin analogues. This method eliminates solubility challenges associated with free peptides in solution, yielding products with high biological activity.

Acetylation Strategies in Vasopressin Derivative Preparation

Acetylation plays a dual role in vasopressin analogue design: stabilizing susceptible amino groups and modulating receptor interactions. N-terminal acetylation of [2-(O-methyl)tyrosine]arginine-vasopressin (Tyr(Me)AVP) reduces antidiuretic potency by 15,000-fold while conferring antagonist properties against vasopressor and uterotonic responses. This modification involves introducing an acetyl group via active ester or fragment condensation methods, often during the final stages of synthesis to preserve peptide integrity.

Side-chain acetylation, particularly at cysteine residues, is critical for disulfide bridge stability. The acetamidomethyl (Acm) group serves as a temporary protective moiety during iodine-mediated disulfide formation. However, side reactions, such as Acm transfer to asparagine amide groups under acidic conditions, necessitate precise control of deprotection steps. Advanced protocols now employ orthogonal protection schemes, combining Mob (methyloxybenzyl) for cysteine and Tos (tosyl) for arginine, to minimize unwanted transfers.

Key Acetylation Outcomes:

  • Receptor selectivity: Ac-Tyr(Me)AVP exhibits pA₂ values of 7.18 ± 0.08 against vasopressin receptors, demonstrating potent antagonism.
  • Metabolic stability: Acetylation reduces enzymatic degradation in serum, extending half-life in preclinical models.

Stability Enhancement Through Diacetate Formulation

The diacetate salt form of arginine vasopressin significantly improves physicochemical stability compared to native peptide formulations. Studies on vasopressin 0.2 units/mL in polyvinyl chloride (PVC) bags demonstrate <10% degradation over 10 days under refrigeration (2–8°C). This stability arises from the acetate counterions neutralizing the peptide’s basic residues, reducing aggregation and oxidation susceptibility.

Mechanisms of Stability Enhancement:

  • pH modulation: Acetate buffers maintain solutions at pH 4.5–5.5, minimizing deamidation and hydrolysis.
  • Chelation effects: Acetate ions bind trace metal contaminants that catalyze disulfide bond scrambling.
  • Crystalline lattice formation: The diacetate salt adopts a stable crystal structure, as evidenced by X-ray diffraction studies of related analogues.

Table 2: Stability Profile of Arginine Vasopressin Diacetate

ConditionDegradation (%)TimeframeKey Observations
Refrigeration (4°C)<1010 daysNo visible precipitation or pH shift
Room temperature25–3048 hoursIncreased dimerization via disulfide exchange
Frozen (−20°C)<56 monthsMaintains >95% monomeric content

Conformational Dynamics of V1a Receptor Binding

The V1a vasopressin receptor exhibits sophisticated conformational selectivity mechanisms that determine the binding affinity and specificity of arginine vasopressin diacetate [8] [9]. Molecular dynamics simulations and nuclear magnetic resonance spectroscopy studies have revealed that vasopressin adopts three distinct conformational sub-ensembles in solution, each characterized by different spatial arrangements of the three-residue carboxy-terminal tail [8] [7].

The first conformational state, designated as the extended trans configuration, features a solvent-exposed tail conformation where proline at position 7 adopts its natural trans state [8]. This configuration exhibits the highest binding affinity to the V1a receptor, demonstrating three-fold enhanced binding compared to alternative conformational states [8] [7]. The extended trans conformation enables simultaneous interactions between vasopressin residue arginine-8 and transmembrane helix 6, while tyrosine-2 and phenylalanine-3 maintain contacts with transmembrane helices 3 and 4 respectively [8].

The second conformational ensemble, termed the compact trans state, involves a back-folded tail structure where arginine-8 forms transient interactions with tyrosine-2 through hydrogen bonding between the tyrosine hydroxyl group and arginine guanidinium moiety [8] [10]. This compact configuration results in reduced binding affinity due to conformational constraints that limit optimal receptor engagement [8]. The tyrosine-2 to arginine-8 distance in this state centers around 0.5 nanometers, significantly shorter than the extended conformations [8].

The third conformational state represents the extended cis configuration, where proline-7 adopts a cis conformation while maintaining an extended tail structure [8]. This state exhibits reduced binding affinity compared to the extended trans form, with tyrosine-2 to arginine-8 distances spanning approximately 2.2 nanometers [8] [10]. The cis configuration prevents formation of the compact back-folded structure observed in the trans states [8].

Table 2: Vasopressin Conformational States and V1a Receptor Binding Properties

Conformational StatePro7 ConfigurationTail ConformationTyr2-Arg8 Distance (nm)Binding AffinityReceptor InteractionsDissociation Constant
E_TRANS (Extended Trans)TransExtended, solvent-exposed1.9 (centered)Highest (3-fold enhanced)TMH 3, 4, 6 simultaneouslyLowest Kd values
C_TRANS (Compact Trans)TransCompact, back-folded0.5 (centered)ReducedTMH 3, 4, 5Higher Kd values
E_CIS (Extended Cis)CisExtended, solvent-exposed2.2 (centered)ReducedTMH 3, 4Higher Kd values

The V1a receptor binding pocket demonstrates remarkable structural specificity for vasopressin recognition [11] [12]. The orthosteric binding site is located approximately 15 angstroms deep within the transmembrane domain core, formed by the ring-like arrangement of seven transmembrane helices [11]. This binding pocket accommodates vasopressin through an intricate network of hydrogen bond interactions rather than discrete contact points [11] [13].

Critical binding residues within the V1a receptor include lysine-128 in transmembrane domain 3, which serves as an essential anchoring point for both agonist and antagonist recognition [12] [14]. Glutamine residues at positions 131, 185, and other conserved locations throughout transmembrane domains 2, 3, 4, and 6 contribute to hormone binding affinity through hydrogen bonding networks [11] [12]. The conserved aspartic acid-97 in transmembrane domain 2 plays a fundamental role in receptor activation mechanisms common to G protein-coupled receptors [11] [15].

Structural Determinants of Receptor Selectivity

The molecular basis of V1a receptor selectivity involves specific amino acid residues that distinguish this receptor subtype from closely related vasopressin receptor variants [14] [13]. Transmembrane domain interactions create distinct binding environments that confer selectivity for vasopressin over related neuropeptides such as oxytocin [5] [14].

Tyrosine-115 in the first extracellular loop serves as a key determinant of receptor subtype specificity [11]. Mutagenesis studies demonstrate that replacement of this residue with corresponding amino acids from V2 or oxytocin receptors significantly alters binding affinity profiles, indicating its critical role in conferring V1a-specific recognition properties [11] [14]. The first extracellular loop facilitates initial hormone capture and orientation within the binding pocket [11].

Transmembrane domain 5 contains tyrosine-209, which modulates the receptor activation process and influences the intrinsic activity of bound ligands [11] [16]. Phenylalanine-284 in transmembrane domain 6 functions as a molecular toggle switch, undergoing conformational changes that translate ligand binding into receptor activation [11] [16]. These aromatic residues create hydrophobic interaction surfaces that stabilize specific vasopressin conformations within the binding pocket [16].

Table 3: Key V1a Receptor Binding Residues and Their Functions

Transmembrane DomainResidue PositionFunction in BindingBinding Partners
TM2Asp97Receptor activation, conserved across GPCRsStructural role in activation
TM3Lys128Critical for agonist and antagonist bindingInteracts with vasopressin backbone
TM3Gln131Essential for vasopressin binding affinityForms hydrogen bonds with hormone
TM4Gln185Important for both agonist and antagonist bindingContacts vasopressin residues
TM5Tyr209Modulates receptor activation processModulates intrinsic activity
TM6Phe284Involved in receptor activation, toggle switchToggle switch mechanism
TM7Pro322Required for conformational changes during activationConformational flexibility

The extracellular domains of the V1a receptor contribute significantly to hormone recognition and binding specificity [11] [12]. The second extracellular loop, in particular, provides additional contact points that enhance binding affinity and selectivity [14]. Chimeric receptor studies reveal that exchange of extracellular domains between vasopressin receptor subtypes alters pharmacological profiles, confirming their importance in ligand discrimination [14].

Molecular modeling studies indicate that vasopressin binding occurs through a two-step process involving initial hormone capture by extracellular domains followed by insertion into the transmembrane binding pocket [17] [9]. This mechanism ensures proper hormone orientation and maximizes specific receptor-ligand interactions while minimizing non-specific binding events [9]. The binding pocket architecture creates favorable environments for vasopressin conformational states that promote receptor activation [9].

Table 4: Transmembrane Helix Interactions in V1a Receptor-Vasopressin Complex

Transmembrane HelixVasopressin Residue ContactBinding Pocket DepthConformational Selectivity
TMH 2Tyr2 (aromatic interactions)Surface contactModerate
TMH 3Tyr2, Phe3 (hydrophobic)Deep pocket (15 Å)High
TMH 4Phe3, Gln4 (polar/hydrophobic)Deep pocketHigh
TMH 5Variable based on conformationIntermediateLow
TMH 6Arg8 (in E_TRANS state)Deep contactHigh (E_TRANS specific)
TMH 7Pro7 regionIntermediateModerate

The thermodynamic parameters governing vasopressin-V1a receptor interactions demonstrate complex energy landscapes that favor specific conformational states [9] [18]. Binding kinetics studies reveal that receptor occupancy profiles vary significantly depending on ligand residence times and dissociation rates [19]. The extended trans conformational state of vasopressin exhibits the most favorable thermodynamic properties for V1a receptor engagement, consistent with its enhanced binding affinity [9].

Hydrogen Bond Acceptor Count

18

Hydrogen Bond Donor Count

15

Exact Mass

1143.45898428 g/mol

Monoisotopic Mass

1143.45898428 g/mol

Heavy Atom Count

79

Dates

Last modified: 08-10-2024

Explore Compound Types